molecular formula C10H15ClN2O3 B2494086 Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride CAS No. 2174008-22-9

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B2494086
CAS No.: 2174008-22-9
M. Wt: 246.69
InChI Key: QDMFFZPPVGROOW-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Mechanism of Action

Target of Action

The primary targets of Methyl 5-piperidin-4-yl-1,3-oxazole-4-carboxylate hydrochloride are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of oxazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce different piperidine derivatives .

Scientific Research Applications

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is unique due to its specific combination of the oxazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMFFZPPVGROOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174008-22-9
Record name methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride
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